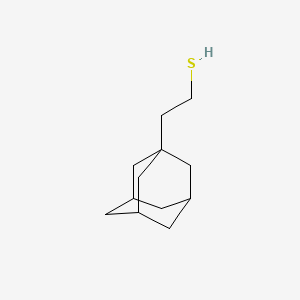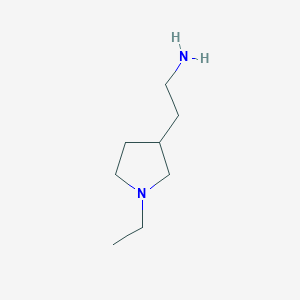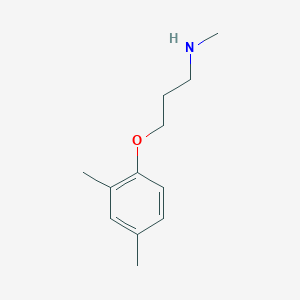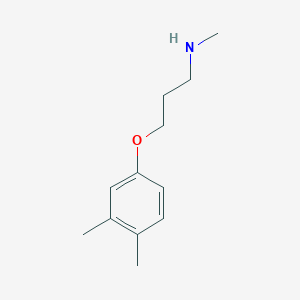
1,2-Bis(tert-butylthio)ethane Borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Bis(tert-butylthio)ethane Borane is a borane complex with the empirical formula C10H28B2S2. It is a stable, nonflammable solid that is commonly used as a reductant in various chemical reactions . This compound is known for its high purity, typically greater than 97.0%, and is stored at temperatures between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(tert-butylthio)ethane Borane typically involves the reaction of 1,2-bis(tert-butylthio)ethane with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired borane complex. The reaction conditions often include a temperature range of 0-10°C to maintain the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified and stored under appropriate conditions to maintain its stability and reactivity .
化学反応の分析
Types of Reactions: 1,2-Bis(tert-butylthio)ethane Borane primarily undergoes reduction reactions due to its strong reductant properties. It can also participate in substitution reactions where the borane group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include various organic and inorganic compounds that can act as oxidizing agents or nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the borane complex .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In reduction reactions, the compound often yields reduced organic molecules, while in substitution reactions, the products include new borane complexes with different functional groups .
科学的研究の応用
1,2-Bis(tert-butylthio)ethane Borane has a wide range of applications in scientific research In chemistry, it is used as a reductant in various organic synthesis reactions In biology, it can be used to study the effects of borane complexes on biological systemsIn industry, it is used in the production of high-purity chemicals and materials .
作用機序
The mechanism of action of 1,2-Bis(tert-butylthio)ethane Borane involves its ability to donate electrons, making it an effective reductant. The borane group interacts with various molecular targets, facilitating reduction reactions and the formation of new chemical bonds. The pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds:
- 1,2-Bis(tert-butylthio)ethane
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
Uniqueness: 1,2-Bis(tert-butylthio)ethane Borane is unique due to its combination of high stability, nonflammability, and strong reductant properties. Compared to other borane complexes, it offers a higher degree of purity and stability, making it suitable for a wide range of applications in scientific research and industry .
特性
CAS番号 |
71522-78-6 |
|---|---|
分子式 |
C10H22B2S2 |
分子量 |
228.0 g/mol |
IUPAC名 |
2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H22S2.2B/c1-9(2,3)11-7-8-12-10(4,5)6;;/h7-8H2,1-6H3;; |
InChIキー |
FDJLBIVCRZWACZ-UHFFFAOYSA-N |
SMILES |
[B].CC(C)(C)SCCSC(C)(C)C |
正規SMILES |
[B].[B].CC(C)(C)SCCSC(C)(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







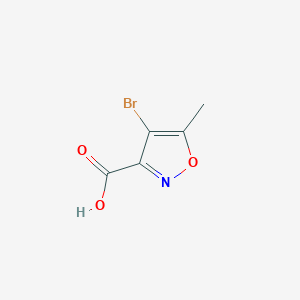
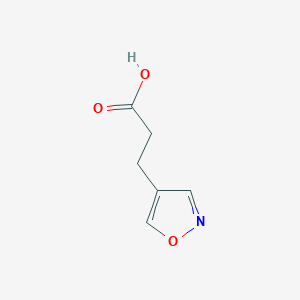
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
